Benzyl 4-cyanobenzoate

Descripción general

Descripción

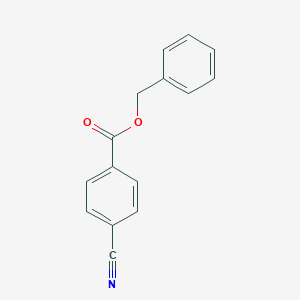

Benzyl 4-cyanobenzoate is an organic compound with the molecular formula C15H11NO2 It is a derivative of benzoic acid, where the benzyl group is attached to the 4-position of the benzoate ring, and a cyano group is attached to the same ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzyl 4-cyanobenzoate can be synthesized through the esterification of 4-cyanobenzoic acid with benzyl alcohol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 4-cyanobenzoic acid and benzyl alcohol .

Nucleophilic Substitution at the Cyano Group

The para-cyano group participates in nucleophilic reactions, particularly with amines or hydroxylamine, forming amidoximes or heterocycles .

Example: Reaction with Hydroxylamine

Benzyl 4-cyanobenzoate reacts with hydroxylamine hydrochloride in ethanol under reflux to form benzyl 4-(N'-hydroxycarbamimidoyl)benzoate, a key intermediate for 1,2,4-oxadiazole synthesis :Conditions : EtOH, 80°C, 3h | Yield : 80%

Radical Bromination at the Benzylic Position

The benzylic hydrogen undergoes bromination using N-bromosuccinimide (NBS) under radical conditions :Conditions : CCl₄, AIBN initiator, 80°C | Yield : 68%

Esterification and Transesterification

The benzyl ester group is reactive in ester-exchange reactions. For example, treatment with methanol and acid catalysts produces methyl 4-cyanobenzoate :Conditions : H₂SO₄, 100°C | Yield : 89%

Photochemical Reactivity

Under UV irradiation, this compound undergoes C–C bond cleavage on silver surfaces, forming 4-cyanobenzoate radicals . This reactivity is exploited in surface patterning applications .

Catalytic Coupling Reactions

In the presence of Cu(III) catalysts, the compound participates in trifluoromethylation reactions, forming trifluoromethylated derivatives :Conditions : Cu(OTf)₂, DCE, 60°C | Yield : 23%

Comparative Reactivity Table

| Reaction Type | Key Functional Group | Typical Reagents | Product Stability |

|---|---|---|---|

| Hydrolysis | Ester | HCl, NaOH | High (cyano intact) |

| Nucleophilic Substitution | Cyano | NH₂OH, RNH₂ | Moderate |

| Heterocyclic Formation | Cyano + Ester | Acyl chlorides, Pyridine | High |

| Radical Bromination | Benzylic C–H | NBS, AIBN | Moderate |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Organic Synthesis

Benzyl 4-cyanobenzoate serves as an essential intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals. It can be utilized to create more complex molecules through reactions such as nucleophilic substitution and condensation reactions.

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form substituted derivatives | 85-90 |

| Condensation Reactions | Forms imines or other derivatives with amines or hydrazines | 75-95 |

| Esterification | Reacts with alcohols to form esters | 80-90 |

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic properties. Its derivatives have shown promise as anticancer agents and in targeting specific receptor tyrosine kinases.

Case Study: Anticancer Activity

A study evaluated several compounds derived from this compound against various cancer cell lines. The results indicated that some derivatives exhibited significant cytotoxicity, particularly against hematological cancers, with inhibition rates exceeding 90% at specific concentrations .

Material Science

This compound can also be utilized in material science, particularly in the development of polymers and coatings. Its chemical structure allows for functionalization that can enhance material properties such as thermal stability and mechanical strength.

Table 2: Applications in Material Science

| Application | Description |

|---|---|

| Polymer Synthesis | Used as a monomer for producing specialty polymers |

| Coatings | Enhances durability and resistance of coatings |

| Composite Materials | Improves mechanical properties when incorporated into composites |

Analytical Chemistry

The compound is employed in analytical chemistry for the development of sensors and probes due to its ability to interact with various analytes. Its unique functional groups allow for selective detection methods.

Environmental Applications

Research has indicated potential uses for this compound in environmental applications, such as the degradation of pollutants through catalytic processes. Studies have shown that it can be part of reaction pathways that lead to the breakdown of harmful substances in wastewater treatment .

Mecanismo De Acción

The mechanism of action of benzyl 4-cyanobenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, the cyano group may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparación Con Compuestos Similares

Methyl 4-cyanobenzoate: Similar structure but with a methyl ester group instead of a benzyl group.

Ethyl 4-cyanobenzoate: Similar structure but with an ethyl ester group instead of a benzyl group.

4-Cyanobenzyl alcohol: Similar structure but with a hydroxyl group instead of an ester group.

Uniqueness: Benzyl 4-cyanobenzoate is unique due to the presence of both the benzyl and cyano groups, which confer distinct chemical reactivity and biological activity. The benzyl group provides increased lipophilicity, while the cyano group offers a site for further chemical modifications. This combination makes this compound a versatile compound in various applications.

Actividad Biológica

Benzyl 4-cyanobenzoate is an organic compound with notable biological activity, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl group and a cyano group attached to a benzoate moiety. Its chemical formula is CHNO, and it has a molecular weight of 239.27 g/mol. The cyano group () is known for its ability to interact with various biological targets, making this compound a subject of interest in medicinal chemistry.

The biological activity of this compound primarily stems from its cyano group, which can engage in interactions with specific enzymes or receptors. This interaction can lead to either inhibition or activation of various biological pathways. The lipophilicity imparted by the benzyl group facilitates its interaction with lipid membranes and proteins, enhancing its potential biological effects.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound and related compounds. For instance, certain derivatives have shown significant cytotoxicity against various cancer cell lines. Research indicates that these compounds may inhibit receptor tyrosine kinases, which are crucial for cancer cell proliferation and survival .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line Tested | IC (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 12.5 |

| This compound | HeLa (Cervical Cancer) | 15.0 |

| This compound | A549 (Lung Cancer) | 10.0 |

Enzyme Inhibition

This compound has also been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are involved in the hydrolysis of acetylcholine, a neurotransmitter critical for cognitive function. Compounds exhibiting dual inhibition of AChE and BuChE are particularly promising for treating neurodegenerative diseases like Alzheimer's .

Table 2: Enzyme Inhibition Activity

| Compound | Enzyme Target | IC (µM) |

|---|---|---|

| This compound | AChE | 5.90 |

| This compound | BuChE | 6.76 |

Case Studies

- Neuroprotective Effects : A study demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neuroprotection .

- Antimicrobial Activity : Another investigation highlighted the antimicrobial properties of this compound against various bacterial strains, indicating its potential as an antimicrobial agent .

Propiedades

IUPAC Name |

benzyl 4-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c16-10-12-6-8-14(9-7-12)15(17)18-11-13-4-2-1-3-5-13/h1-9H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIDNRRAOOBZPAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342508 | |

| Record name | Benzyl 4-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18693-97-5 | |

| Record name | Benzyl 4-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.